1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and halogen substituents, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid typically involves multiple steps, including halogenation, etherification, and piperidine ring formation. The synthetic route may begin with the halogenation of a suitable aromatic precursor to introduce the bromo and chloro substituents. This is followed by the etherification of the halogenated aromatic compound with a butyl chain, and finally, the formation of the piperidine ring through cyclization reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The halogen substituents in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of ethers or nitriles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.
Scientific Research Applications
1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, such as enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen substituents and phenoxy group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid can be compared with other similar compounds, such as:
4-(2-Bromo-6-chloro-4-methylphenoxy)butylamine: Lacks the piperidine ring, resulting in different chemical properties and biological activities.
2-Bromo-6-chloro-4-methylphenol: Contains a phenol group instead of the butyl chain and piperidine ring, leading to distinct reactivity and applications.
4-Methylpiperidine: A simpler compound with only the piperidine ring, used as a precursor in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrClNO.C2H2O4/c1-13-5-8-20(9-6-13)7-3-4-10-21-17-15(18)11-14(2)12-16(17)19;3-1(4)2(5)6/h11-13H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUKXIKXOBVBMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2Br)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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